3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one
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Overview
Description
3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one is an organic compound belonging to the pyridinone family. This compound is characterized by its unique structure, which includes two hydroxyl groups, a methyl group, and a propyl group attached to a dihydropyridinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-6-methyl-2,3-dihydropyridin-4(1H)-one: Lacks the propyl group.
3,5-Dihydroxy-1-propyl-2,3-dihydropyridin-4(1H)-one: Lacks the methyl group.
6-Methyl-1-propyl-2,3-dihydropyridin-4(1H)-one: Lacks the hydroxyl groups.
Uniqueness
3,5-Dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4(1H)-one is unique due to the presence of both hydroxyl and alkyl groups on the dihydropyridinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
138548-48-8 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3,5-dihydroxy-6-methyl-1-propyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C9H15NO3/c1-3-4-10-5-7(11)9(13)8(12)6(10)2/h7,11-12H,3-5H2,1-2H3 |
InChI Key |
QCIWWCNYHOWCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(=O)C(=C1C)O)O |
Origin of Product |
United States |
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